molecular formula C3H8N10O4 B12545065 guanidine;N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide CAS No. 834904-96-0

guanidine;N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide

Cat. No.: B12545065
CAS No.: 834904-96-0
M. Wt: 248.16 g/mol
InChI Key: QACOZEAIWJYVCY-UHFFFAOYSA-N
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Description

Guanidine;N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide is a compound that has garnered significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a guanidine group and a triazole ring substituted with nitramido groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidine;N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide typically involves the reaction of guanidine derivatives with nitrile imines. This process is a regioselective synthesis of trisubstituted 1,2,4-triazoles through 1,3-dipolar cycloaddition reactions. These reactions proceed smoothly under ambient conditions, yielding the desired product in moderate to good yields with excellent regioselectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Guanidine;N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of nitramido and triazole groups, which are reactive under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, with typical conditions including ambient temperature and pressure .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives. Substitution reactions typically result in the formation of new triazole derivatives with different substituents .

Scientific Research Applications

Guanidine;N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of guanidine;N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitramido groups can participate in hydrogen bonding and electrostatic interactions, which are crucial for its binding to target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Guanidine;N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide is unique due to its combination of guanidine and nitramido groups, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

834904-96-0

Molecular Formula

C3H8N10O4

Molecular Weight

248.16 g/mol

IUPAC Name

guanidine;N-(3-nitramido-1H-1,2,4-triazol-5-yl)nitramide

InChI

InChI=1S/C2H3N7O4.CH5N3/c10-8(11)6-1-3-2(5-4-1)7-9(12)13;2-1(3)4/h(H3,3,4,5,6,7);(H5,2,3,4)

InChI Key

QACOZEAIWJYVCY-UHFFFAOYSA-N

Canonical SMILES

C1(=NC(=NN1)N[N+](=O)[O-])N[N+](=O)[O-].C(=N)(N)N

Origin of Product

United States

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